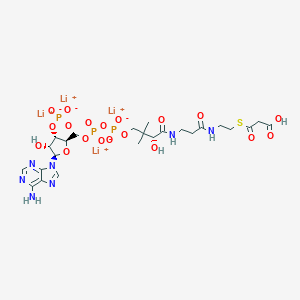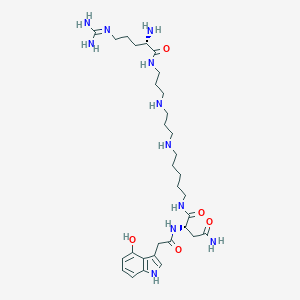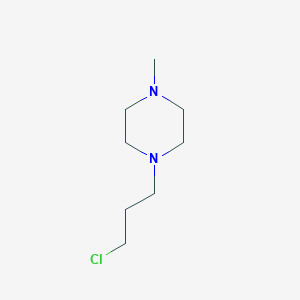![molecular formula C9H6N4O B054514 [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one CAS No. 111339-86-7](/img/structure/B54514.png)
[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one is a heterocyclic compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. This compound exhibits a variety of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. In
Mecanismo De Acción
The mechanism of action of [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to have GABAergic activity, which may contribute to its anticonvulsant effects.
Efectos Bioquímicos Y Fisiológicos
[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one exhibits a variety of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to have GABAergic activity, which may contribute to its anticonvulsant effects. In addition, [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one has been shown to have anticancer, anti-inflammatory, and antinociceptive properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one is its broad range of biological activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which may make it difficult to administer in vivo. In addition, the mechanism of action of [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one is not fully understood, which may make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one. One direction is the development of new drugs based on this compound for the treatment of various diseases, including cancer, depression, anxiety, and epilepsy. Another direction is the study of the mechanism of action of [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one, which may lead to the development of new drugs with improved efficacy and fewer side effects. Finally, the study of the structure-activity relationship of [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one may lead to the development of new compounds with improved biological activities.
Métodos De Síntesis
The synthesis of [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one can be achieved through a variety of methods, including the reaction of 2-aminobenzonitrile with hydrazine hydrate followed by cyclization with ethyl acetoacetate. Another method involves the reaction of 2-aminobenzonitrile with triethylorthoformate and hydrazine hydrate, followed by cyclization with acetic anhydride. These methods have been reported in the literature and have been used to synthesize [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one with high yield and purity.
Aplicaciones Científicas De Investigación
[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. This compound exhibits a variety of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. It has also been shown to have anticancer, anti-inflammatory, and antinociceptive properties. These properties make [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
Número CAS |
111339-86-7 |
|---|---|
Nombre del producto |
[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one |
Fórmula molecular |
C9H6N4O |
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
5H-triazolo[1,5-a]quinoxalin-4-one |
InChI |
InChI=1S/C9H6N4O/c14-9-8-5-10-12-13(8)7-4-2-1-3-6(7)11-9/h1-5H,(H,11,14) |
Clave InChI |
NOJMPWMKTZLWBV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=O)C3=CN=NN23 |
SMILES canónico |
C1=CC=C2C(=C1)NC(=O)C3=CN=NN23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



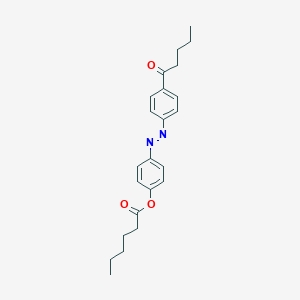

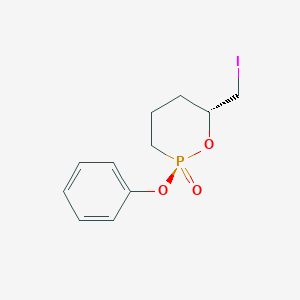
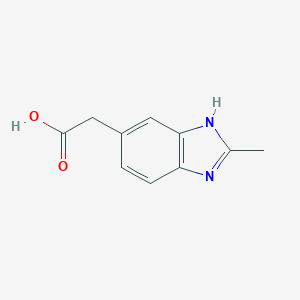
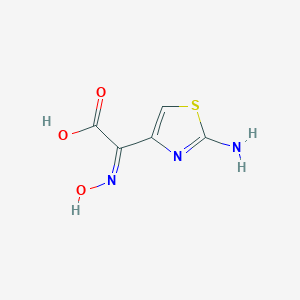
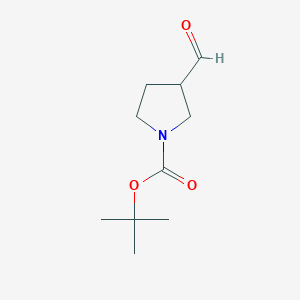
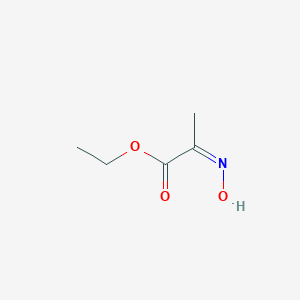
![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol](/img/structure/B54444.png)
![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)
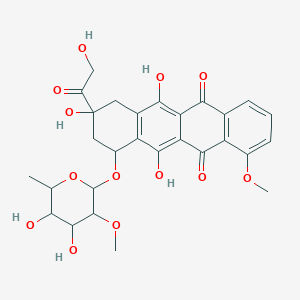
![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)
